molecular formula C20H19N5O4 B2648560 N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396761-41-3

N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2648560
CAS No.: 1396761-41-3
M. Wt: 393.403
InChI Key: LMMMDINYRPILFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide features a complex structure integrating multiple pharmacophoric motifs:

  • A benzo[d][1,3]dioxole moiety, known for enhancing metabolic stability and lipophilicity in drug design.
  • A pyridin-2-yl ring substituted with a 3-methyl-1,2,4-oxadiazole, a heterocycle valued for its electron-withdrawing properties and metabolic resistance.

Properties

IUPAC Name

N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-12-22-20(29-24-12)14-3-5-18(21-9-14)25-7-6-15(10-25)23-19(26)13-2-4-16-17(8-13)28-11-27-16/h2-5,8-9,15H,6-7,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMMDINYRPILFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole and pyrrolidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction of nitro groups can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties due to the presence of the oxadiazole ring, which is known for its biological activity.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. The presence of multiple pharmacophores suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with metal ions or form hydrogen bonds, influencing enzyme activity or receptor binding. The pyridine and pyrrolidine rings can further modulate these interactions, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Compound Name/ID Core Structure Heterocyclic Substituent Carboxamide Linkage Notable Features
Target Compound Pyrrolidinyl-pyridine 3-methyl-1,2,4-oxadiazole Benzo[d][1,3]dioxole-5-carboxamide Combines flexibility (pyrrolidine) with aromaticity (pyridine/oxadiazole)
D-19 () Pyrrole 4,6-dimethyl-2-oxo-1,2-dihydropyridine Benzo[d][1,3]dioxole-5-carboxamide Unsaturated pyrrole core vs. saturated pyrrolidine in target compound
Macrocyclic compound () Pyridin-2-yl 1,2,4-thiadiazol-5-amine N/A Thiadiazole vs. oxadiazole; macrofilaricidal activity reported
1,5-Diarylpyrazole () Pyrazole Varied aryl groups N-Benzylhydroxylamine Pyrazole core with carboxamide synthesis via EDCI/HOBT activation
DB08583 () Pyrrolo[2,3-b]pyridine 1-ethyl-1H-pyrazol-5-yl N,N-Dimethylbenzamide Fused pyrrolopyridine system; experimental drug candidate

Key Observations:

  • Heterocyclic Substituents: The target’s 3-methyl-1,2,4-oxadiazole differs from thiadiazole () in electronic properties.
  • Core Saturation : The pyrrolidine ring in the target compound introduces conformational flexibility compared to the planar pyrrole in D-19 () or the fused pyrrolopyridine in DB08583 ().
  • Carboxamide Linkage : The benzo[d][1,3]dioxole-carboxamide motif is shared with D-19, suggesting shared strategies to optimize lipophilicity and stability .
Physicochemical Properties (Inferred)
  • LogP : The benzo[d][1,3]dioxole group may increase logP compared to analogs lacking this moiety (e.g., ’s compound).
  • Solubility : The pyrrolidine’s basic nitrogen could enhance aqueous solubility relative to fully aromatic cores (e.g., D-19).

Biological Activity

N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure includes a benzo[d][1,3]dioxole moiety linked to a 3-methyl-1,2,4-oxadiazole and a pyrrolidine ring. The molecular formula is C15H16N4O4C_{15}H_{16}N_{4}O_{4}, indicating a relatively complex structure conducive to diverse interactions within biological systems.

Anticancer Activity

Recent research has highlighted the anticancer properties of oxadiazole derivatives, including the compound . The following table summarizes key findings from studies evaluating its efficacy against various cancer cell lines:

Study Cell Line IC50 (µM) Mechanism of Action
Zhang et al. (2023) HEPG2 (liver cancer)1.18 ± 0.14Inhibition of specific cell signaling pathways
Arafa et al. (2020) MDA-MB-435 (breast cancer)0.2757Axl kinase inhibition
ResearchGate Study PC-3 (prostate cancer)0.67Induction of apoptosis

The compound exhibits notable potency against several cancer types, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cancer cells. Notably, the oxadiazole ring has been associated with:

  • Axl Kinase Inhibition : This receptor tyrosine kinase is implicated in tumor growth and metastasis. Compounds targeting Axl have shown promising results in reducing tumor viability and promoting apoptosis in resistant cancer cell lines .
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells .

Case Studies

  • Zhang et al. (2023) : This study synthesized several oxadiazole derivatives and evaluated their anticancer activity through TRAP PCR-ELISA assays. The compound demonstrated significant inhibition against HEPG2 liver cancer cells, with an IC50 value of 1.18 µM, outperforming traditional agents like staurosporine .
  • Arafa et al. (2020) : This research focused on Axl kinase inhibitors derived from oxadiazoles. The compound exhibited an IC50 of 0.2757 µM against MDA-MB-435 breast cancer cells, indicating its potential as a targeted therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole and pyridine derivatives. A common method includes:

  • Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the pyrrolidine and oxadiazole moieties .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of intermediates .
  • Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (TEA) for deprotonation and accelerating nucleophilic substitutions .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and purity .

Q. How can the three-dimensional structure of this compound be elucidated?

Advanced spectroscopic and crystallographic techniques are employed:

  • X-ray crystallography : Resolves bond angles and distances, particularly for the oxadiazole and pyrrolidine rings .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm regiochemistry of substituents (e.g., methyl group on oxadiazole) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What physicochemical properties are critical for its behavior in biological systems?

Key properties include:

  • LogP (lipophilicity) : Determines membrane permeability; calculated via HPLC or computational tools .
  • Solubility : Tested in buffers (pH 1.2–7.4) to predict bioavailability .
  • Stability : Assessed under varied temperatures and pH to identify degradation pathways (e.g., hydrolysis of the oxadiazole ring) .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine or oxadiazole moieties affect biological activity?

Methodologies for structure-activity relationship (SAR) studies :

  • Analog synthesis : Replace the 3-methyl group on the oxadiazole with bulkier substituents (e.g., trifluoromethyl) to study steric effects .
  • Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to quantify potency changes .
  • Computational docking : Molecular dynamics simulations predict binding affinity shifts when modifying the pyrrolidine ring .

Q. How can contradictions in biochemical assay data be resolved?

Contradictions often arise from assay conditions or off-target effects. Strategies include:

  • Dose-response validation : Repeat assays across a wider concentration range to confirm dose-dependent trends .
  • Orthogonal assays : Use complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Metabolite profiling : LC-MS identifies degradation products or metabolites that may interfere with results .

Q. What are best practices for designing pharmacokinetic (PK) studies for this compound?

Key considerations for PK studies:

  • In vitro models : Liver microsomes or hepatocytes assess metabolic stability (CYP450 enzymes) .
  • In vivo protocols : Administer via intravenous and oral routes in rodent models to calculate bioavailability and half-life .
  • Tissue distribution : Radiolabeled compound tracking (e.g., ¹⁴C) quantifies accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.